

N-Nitroso Quinapril: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitroso Quinapril*

Cat. No.: *B12310862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitroso Quinapril**, a nitrosamine impurity of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril. This document collates critical information regarding its chemical identity, analytical quantification, and toxicological assessment, aiming to support research and development activities in the pharmaceutical industry.

Core Chemical and Physical Data

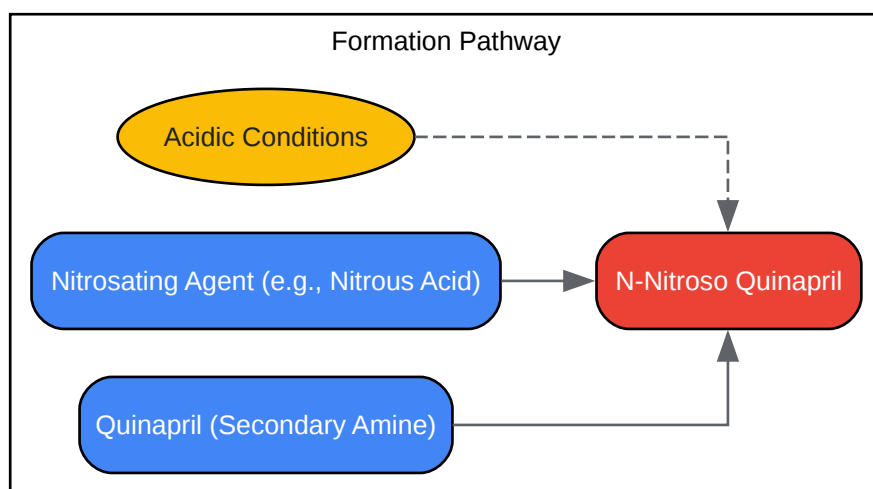
N-Nitroso Quinapril is a drug substance-related impurity that can form during the manufacturing process or storage of Quinapril-containing drug products. Its presence is a significant concern due to the classification of nitrosamines as probable human carcinogens.

Parameter	Value	Reference
CAS Number	2922985-13-3	[1]
Molecular Formula	C ₂₅ H ₂₉ N ₃ O ₆	[1]
Molecular Weight	467.52 g/mol	[1]
IUPAC Name	(3S)-2-[(2S)-2-[[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid	[2]
Acceptable Intake (AI) Limit	1500 ng/day	[2]

Formation and Mitigation

N-Nitroso Quinapril is formed from the nitrosation of the secondary amine functional group present in the Quinapril molecule. This reaction can be triggered by the presence of residual nitrites under acidic conditions during the synthesis of the active pharmaceutical ingredient (API) or the formulation of the drug product.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance for the pharmaceutical industry to perform risk assessments to identify and mitigate the risk of nitrosamine impurity formation.



[Click to download full resolution via product page](#)

Figure 1. Formation Pathway of **N-Nitroso Quinapril**.

Experimental Protocols

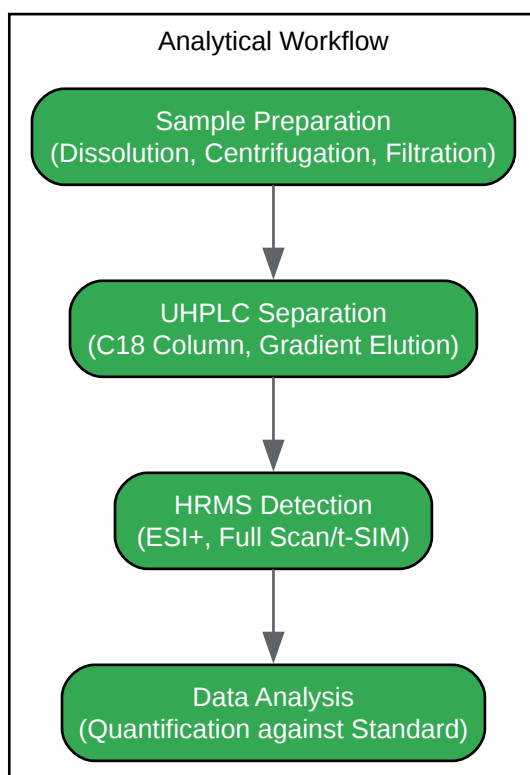
Analytical Detection and Quantification

The standard analytical procedure for the detection and quantification of **N-Nitroso Quinapril** in drug substances and products is Liquid Chromatography with Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) is often employed to ensure high selectivity and sensitivity.

General LC-HRMS Method:

- Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Sample Preparation:
 - Accurately weigh the drug substance or crushed tablets.
 - Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water.
 - Vortex and sonicate to ensure complete dissolution.
 - Centrifuge the sample to precipitate excipients.
 - Filter the supernatant through a 0.22 µm filter before injection.
- Chromatographic Conditions (Illustrative):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 µL.

- Mass Spectrometry Conditions (Illustrative):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan with data-dependent MS/MS or targeted single ion monitoring (t-SIM).
 - Monitored Ion: The protonated molecule $[M+H]^+$ of **N-Nitroso Quinapril**.



[Click to download full resolution via product page](#)

Figure 2. General Analytical Workflow for **N-Nitroso Quinapril**.

Genotoxicity Assessment

Recent studies have evaluated the genotoxic potential of **N-Nitroso Quinapril**. These investigations are crucial for understanding the risk it poses to human health.[3]

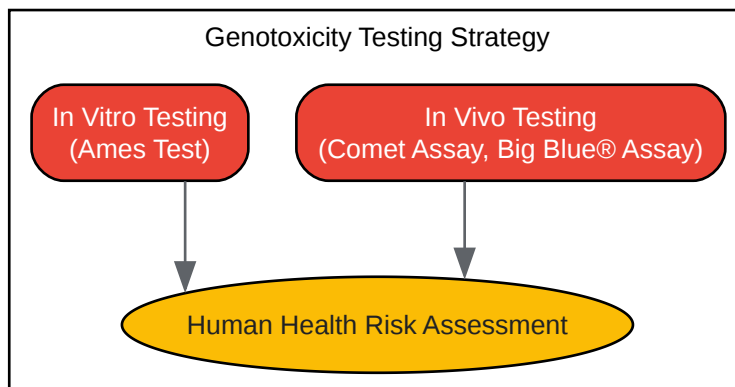
In Vivo Genotoxicity Assays (as described in literature):[3]

- Comet Assay (Liver):
 - Animal models (e.g., mice) are treated with **N-Nitroso Quinapril** at various dose levels.
 - After a specific exposure period, liver tissues are collected.
 - Hepatocytes are isolated and embedded in agarose on microscope slides.
 - Cells are lysed, and the DNA is subjected to electrophoresis.
 - DNA damage is visualized and quantified by measuring the "comet tail" length and intensity.
- Big Blue® Transgenic Rodent Mutation Assay:
 - Transgenic mice (e.g., C57BL/6) carrying the cII transgene are treated with **N-Nitroso Quinapril**.
 - Following the treatment period, genomic DNA is isolated from the liver.
 - The cII transgenes are recovered from the genomic DNA and packaged into bacteriophage lambda particles.
 - The phages are used to infect E. coli, and mutations in the cII gene are scored based on plaque morphology.

In Vitro Genotoxicity Assay (Ames Test):

- Various strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used.^[4]
- The bacterial strains are exposed to different concentrations of **N-Nitroso Quinapril**, both with and without metabolic activation (S9 fraction from rat or hamster liver).
- The number of revertant colonies is counted to assess the mutagenic potential of the compound.

Recent research has indicated that **N-Nitroso Quinapril** was non-genotoxic in both in vivo liver comet and Big Blue® mutation assays.[3]



[Click to download full resolution via product page](#)

Figure 3. Logical Relationship in Genotoxicity Evaluation.

Conclusion

N-Nitroso Quinapril remains a critical impurity to monitor and control in Quinapril-containing pharmaceuticals. While recent toxicological studies suggest a low genotoxic potential, stringent analytical monitoring and risk mitigation strategies are essential to ensure patient safety and regulatory compliance. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of ACE inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]

- 3. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Nitroso Quinapril: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310862#n-nitroso-quinapril-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com